molecular formula C10H3Cl4NO2 B7741807 3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione CAS No. 84954-17-6

3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione

Cat. No.: B7741807
CAS No.: 84954-17-6
M. Wt: 310.9 g/mol
InChI Key: DBXKSJKUFMJLAM-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H4Cl4NO2 It is known for its unique structure, which includes a pyrrole ring substituted with chlorine atoms and a dichlorophenyl group

Preparation Methods

The synthesis of 3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione typically involves the reaction of 2,3-dichlorophenylamine with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl4NO2/c11-4-2-1-3-5(6(4)12)15-9(16)7(13)8(14)10(15)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXKSJKUFMJLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352029
Record name F3097-1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84954-17-6
Record name F3097-1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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